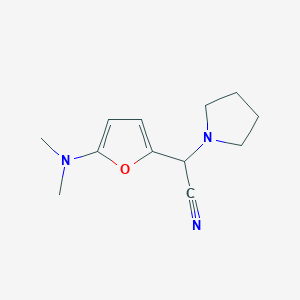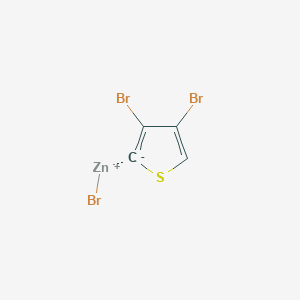
(3,4-Dibromothiophen-2-yl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dibromothiophen-2-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as Negishi coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of bromine atoms on the thiophene ring enhances its reactivity, making it a versatile reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dibromothiophen-2-yl)zinc bromide typically involves the reaction of 3,4-dibromothiophene with zinc in the presence of a halogenated solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,4-Dibromothiophene+Zn→(3,4-Dibromothiophen-2-yl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dibromothiophen-2-yl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is extensively used in cross-coupling reactions like Negishi coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, organic halides, and bases.
Conditions: These reactions are typically carried out under an inert atmosphere, at moderate temperatures, and in the presence of a suitable solvent like THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Negishi coupling, the product is a new carbon-carbon bonded compound, often with high regioselectivity and yield.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3,4-Dibromothiophen-2-yl)zinc bromide is used as a key reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of various organic frameworks.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For instance, thiophene derivatives are known for their antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including conductive polymers and organic semiconductors. Its role in the synthesis of these materials is crucial for developing new technologies in electronics and optoelectronics.
Mécanisme D'action
The mechanism by which (3,4-Dibromothiophen-2-yl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as cross-coupling, by transferring the thiophene moiety to an electrophilic partner. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction, where the organozinc compound interacts with a palladium catalyst to form the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromothiophene
- 2,5-Dibromothiophene
- 2,3-Dibromothiophene
Comparison
Compared to these similar compounds, (3,4-Dibromothiophen-2-yl)zinc bromide is unique due to the presence of two bromine atoms on the thiophene ring, which enhances its reactivity and versatility in synthetic applications. This dual bromination allows for more selective and efficient reactions, making it a preferred choice in many organic synthesis processes.
Propriétés
Formule moléculaire |
C4HBr3SZn |
|---|---|
Poids moléculaire |
386.2 g/mol |
Nom IUPAC |
bromozinc(1+);3,4-dibromo-2H-thiophen-2-ide |
InChI |
InChI=1S/C4HBr2S.BrH.Zn/c5-3-1-7-2-4(3)6;;/h1H;1H;/q-1;;+2/p-1 |
Clé InChI |
OKXVZGKWCNZUOE-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C(=[C-]S1)Br)Br.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


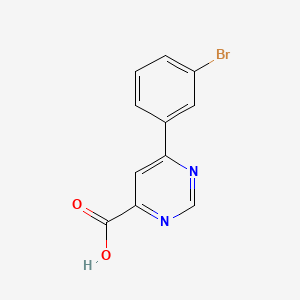

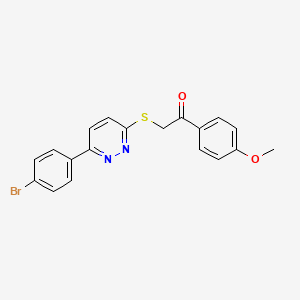
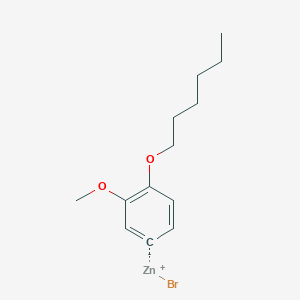
![3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14879024.png)
![8-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14879026.png)
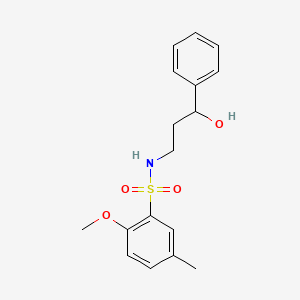
![3-(Pyridazin-3-yl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B14879038.png)
![5-[4-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3,5-dimethylphenyl]-2,6-dimethylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B14879040.png)
![4-(3-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B14879046.png)
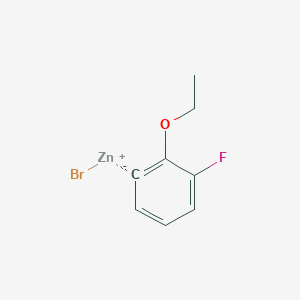
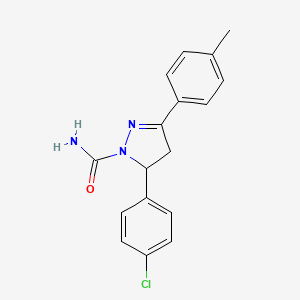
![4-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14879060.png)
